Methyl 3-amino-7-bromoquinoline-2-carboxylate
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Overview
Description
Methyl 3-amino-7-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.1 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . This compound is characterized by a quinoline ring system substituted with amino, bromo, and ester functional groups, making it a versatile building block for various chemical syntheses.
Preparation Methods
The synthesis of Methyl 3-amino-7-bromoquinoline-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with acyclic or cyclic 1,3-diketone and sodium azide in a three-component reaction protocol . This reaction typically requires the presence of a copper salt and D-glucose to generate Cu(I) species in situ, with proline acting as a ligand and proton source . The reaction is carried out in aqueous ethanol as a green solvent, making it an environmentally friendly process .
Chemical Reactions Analysis
Methyl 3-amino-7-bromoquinoline-2-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the nucleophilic substitution of the bromine atom can be achieved using sodium azide, leading to the formation of an azido complex intermediate . Additionally, the compound can participate in Ullmann-type coupling reactions, where the bromine atom is replaced by other nucleophiles . These reactions often require specific reagents and conditions, such as copper catalysts and appropriate ligands .
Scientific Research Applications
Methyl 3-amino-7-bromoquinoline-2-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it serves as a precursor for the synthesis of bioactive quinoline derivatives with potential pharmacological activities . The compound’s unique structure allows for the development of novel drugs targeting various diseases, including cancer and infectious diseases . In addition, it is used in the synthesis of fluorescent dyes and materials for biological imaging and diagnostics . The compound’s versatility also extends to industrial applications, where it is employed in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Methyl 3-amino-7-bromoquinoline-2-carboxylate is primarily related to its ability to interact with specific molecular targets and pathways. The compound’s quinoline ring system allows it to bind to various enzymes and receptors, modulating their activity . For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . Additionally, the compound’s amino and ester functional groups enable it to form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 3-amino-7-bromoquinoline-2-carboxylate can be compared to other quinoline derivatives, such as Methyl 2-amino-7-bromoquinoline-3-carboxylate . While both compounds share a similar quinoline core structure, their functional group positions differ, leading to variations in their chemical reactivity and biological activity . The unique substitution pattern of this compound provides distinct advantages in certain synthetic and medicinal applications . Other similar compounds include Ethyl 3-amino-7-bromoquinoline-2-carboxylate and 3-amino-7-bromoquinoline-2-carboxylic acid, which also exhibit diverse chemical and biological properties .
Properties
Molecular Formula |
C11H9BrN2O2 |
---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 3-amino-7-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,13H2,1H3 |
InChI Key |
LALILBSAVVFOTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N |
Origin of Product |
United States |
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